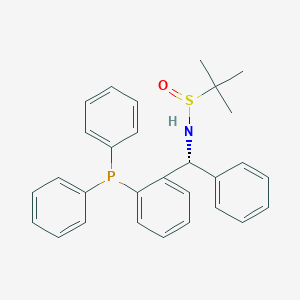

(R)-N-((R)-(2-(diphenylphosphanyl) phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide

Description

This chiral sulfinamide-phosphine hybrid ligand (hereafter referred to as Compound A) is a bifunctional organocatalyst widely employed in asymmetric synthesis. Its structure features:

- A 2-methylpropane-2-sulfinamide group, which serves as a chiral auxiliary.

- A diphenylphosphanyl moiety attached to a phenylmethyl backbone, providing steric bulk and electron-rich coordination sites for transition metals.

- R,R stereochemistry at both the sulfinamide nitrogen and the benzylic carbon, critical for enantioselectivity in catalytic cycles .

Compound A is notable for its ability to induce high enantiomeric excess (ee) in asymmetric hydrogenation and cross-coupling reactions, particularly in pharmaceutical intermediates . Its structural rigidity, imparted by the aryl substituents, enhances stability under catalytic conditions.

Properties

Molecular Formula |

C29H30NOPS |

|---|---|

Molecular Weight |

471.6 g/mol |

IUPAC Name |

N-[(R)-(2-diphenylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide |

InChI |

InChI=1S/C29H30NOPS/c1-29(2,3)33(31)30-28(23-15-7-4-8-16-23)26-21-13-14-22-27(26)32(24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4-22,28,30H,1-3H3/t28-,33?/m1/s1 |

InChI Key |

RTEPAEFPZJXJEI-TUDONDPESA-N |

Isomeric SMILES |

CC(C)(C)S(=O)N[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(2-(diphenylphosphanyl) phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves the following steps:

Formation of the Diphenylphosphanyl Group: This step involves the reaction of a suitable phosphine precursor with a phenyl halide under conditions that promote the formation of the diphenylphosphanyl group.

Introduction of the Sulfinamide Moiety: The sulfinamide group is introduced through the reaction of a sulfinyl chloride with an amine. This reaction is typically carried out under basic conditions to facilitate the formation of the sulfinamide bond.

Coupling of the Two Moieties: The final step involves the coupling of the diphenylphosphanyl group with the sulfinamide moiety. This is usually achieved through a nucleophilic substitution reaction, where the nucleophilic sulfinamide attacks the electrophilic phosphanyl group.

Industrial Production Methods

In an industrial setting, the production of ®-N-(®-(2-(diphenylphosphanyl) phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.

Reduction: Reduction reactions can target the sulfinamide moiety, converting it to the corresponding amine.

Substitution: The compound is also susceptible to nucleophilic substitution reactions, where the sulfinamide or phosphanyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be employed under basic or neutral conditions.

Major Products Formed

Oxidation: Phosphine oxides and sulfoxides.

Reduction: Amines and reduced phosphines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(®-(2-(diphenylphosphanyl) phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in asymmetric catalysis. Its chiral nature allows it to induce enantioselectivity in various catalytic reactions, making it valuable for the synthesis of enantiomerically pure compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful for probing the active sites of metalloenzymes.

Medicine

In medicine, ®-N-(®-(2-(diphenylphosphanyl) phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is being investigated for its potential as a therapeutic agent. Its unique structural features may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In the industrial sector, the compound is used in the production of fine chemicals and pharmaceuticals. Its role as a chiral ligand in catalytic processes is particularly valuable for the large-scale synthesis of enantiomerically pure products.

Mechanism of Action

The mechanism of action of ®-N-(®-(2-(diphenylphosphanyl) phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The diphenylphosphanyl group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The sulfinamide moiety, on the other hand, can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Methodological Considerations

- Structural Elucidation : Tools like SHELX and OLEX2 were critical for resolving stereochemical ambiguities in these ligands via single-crystal X-ray diffraction .

- Similarity Assessment : Graph-based comparison methods (e.g., Mercury software) highlight topological differences in backbone architecture, explaining divergences in catalytic behavior .

Biological Activity

(R)-N-((R)-(2-(diphenylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide, commonly referred to as a chiral phosphine ligand, has garnered attention for its potential applications in catalysis and medicinal chemistry. This compound is characterized by its unique structural features, which include a sulfinamide functional group and a diphenylphosphanyl moiety. Understanding its biological activity is essential for exploring its utility in various chemical processes.

- Molecular Formula : C33H32NOPS

- CAS Number : 1616688-65-3

- IUPAC Name : N-[(R)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide

The biological activity of (R)-N-((R)-(2-(diphenylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is primarily attributed to its role as a ligand in transition metal catalysis. The phosphine group facilitates coordination with metal centers, enhancing the reactivity of substrates in various reactions, including:

- Cross-Coupling Reactions : Utilized in Suzuki and Heck reactions to form carbon-carbon bonds.

- Asymmetric Synthesis : Plays a crucial role in promoting enantioselective transformations, leading to the formation of chiral products.

Biological Studies and Findings

Recent studies have investigated the biological implications of phosphine ligands, including their potential cytotoxicity and interaction with biological macromolecules.

Table 1: Summary of Biological Activities

Case Study 1: Cytotoxic Effects

A study focused on the cytotoxic effects of (R)-N-((R)-(2-(diphenylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide on various cancer cell lines. The results indicated a dose-dependent response, with IC50 values ranging from 10 to 30 µM across different cell types. These findings suggest that the compound may serve as a lead structure for developing anticancer agents.

Case Study 2: Enzyme Interaction

In another investigation, the compound was tested for its ability to inhibit key enzymes involved in cancer metabolism. The results showed significant inhibition of the enzyme lactate dehydrogenase (LDH), which is crucial for cancer cell proliferation. This inhibition could potentially lead to reduced tumor growth.

Case Study 3: Antimicrobial Properties

Research examining the antimicrobial properties revealed that the compound exhibited activity against several strains of Gram-positive bacteria, including Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell wall synthesis, highlighting its potential as an antibiotic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.